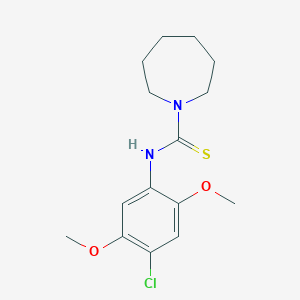
N-(4-chloro-2,5-dimethoxyphenyl)azepane-1-carbothioamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-(4-chloro-2,5-dimethoxyphenyl)azepane-1-carbothioamide” can be represented by its IUPAC name, InChI, and Canonical SMILES . The IUPAC name is "N-(4-chloro-2,5-dimethoxyphenyl)morpholine-4-carbothioamide" . The InChI is "InChI=1S/C13H17ClN2O3S/c1-17-11-8-10 (12 (18-2)7-9 (11)14)15-13 (20)16-3-5-19-6-4-16/h7-8H,3-6H2,1-2H3, (H,15,20)" . The Canonical SMILES is "COC1=CC (=C (C=C1NC (=S)N2CCOCC2)OC)Cl" .Physical And Chemical Properties Analysis
The compound has a molecular weight of 316.80 g/mol . It has a computed XLogP3-AA value of 1.9, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 316.0648413 g/mol . The topological polar surface area is 75 Ų . The compound has a heavy atom count of 20 .Applications De Recherche Scientifique
Pharmaceutical Significance of Azepane-based Motifs
Azepane-based compounds, which include derivatives like N-(4-chloro-2,5-dimethoxyphenyl)azepane-1-carbothioamide, have demonstrated a wide array of pharmacological properties due to their high degree of structural diversity. These properties make them valuable in the discovery of new therapeutic agents. Over 20 azepane-based drugs have been approved by the FDA, treating a variety of diseases. The literature review by Gao-Feng Zha et al. (2019) highlights recent developments in azepane-based compounds across therapeutic applications such as anticancer, antitubercular, anti-Alzheimer's disease, and antimicrobial agents. This review also discusses the structure-activity relationship (SAR) and molecular docking studies of potential bioactive compounds, aiming to inspire new ideas for the design and development of less toxic and more powerful azepane-based drugs against numerous devastating diseases (Gao-Feng Zha et al., 2019).
Synthesis and Biological Properties of Azepane Derivatives
Another critical review by Manvinder Kaur et al. (2021) delves into the synthesis, reaction, and biological properties of seven-membered heterocyclic compounds, including azepine, azepane, and azepinone, which share structural motifs with this compound. The review encapsulates fifty years of literature, focusing on the mechanisms involving the ring expansion of either five or six-membered compounds using methods such as thermal, photochemical, and microwave irradiation. It highlights the pharmacological and therapeutic implications of these compounds, suggesting a vast scope for researchers to explore N-containing seven-membered heterocycles further (Manvinder Kaur et al., 2021).
Propriétés
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)azepane-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2S/c1-19-13-10-12(14(20-2)9-11(13)16)17-15(21)18-7-5-3-4-6-8-18/h9-10H,3-8H2,1-2H3,(H,17,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAAHQSPNKDOOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)N2CCCCCC2)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



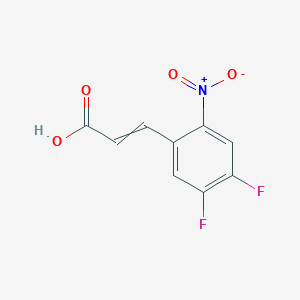
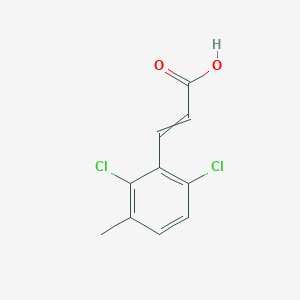
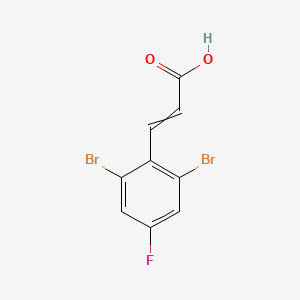

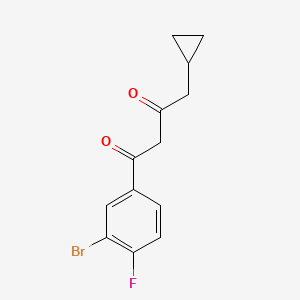
![3-[1-(2-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1413636.png)
![Methyl 4-amino-1,6-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1413637.png)
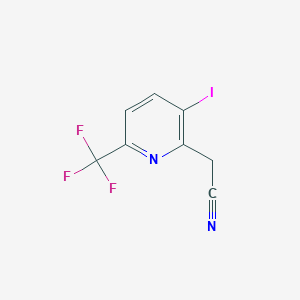
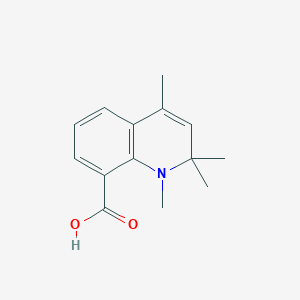
![1,7A-Dimethylhexahydropyrrolo[3,4-d][1,3]oxazin-2(1h)-one hydrochloride](/img/structure/B1413642.png)

![5-Isopropyl-1-[(4-methylphenyl)sulfonyl]-1h-pyrazol-3-amine](/img/structure/B1413646.png)
![(1R*,6S*)-3-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1413648.png)
